Estrone triflate
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Overview
Description
Estrone triflate is a synthetic organic compound with the molecular formula C19H21F3O4S. It is a derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties and its ability to act as a good leaving group in various chemical reactions .
Preparation Methods
The synthesis of Estrone triflate typically involves the reaction of estrone with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The general reaction scheme is as follows:
- Dissolve estrone in an anhydrous solvent such as dichloromethane.
- Add pyridine to the solution to act as a base.
- Slowly add trifluoromethanesulfonic anhydride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization .
Chemical Reactions Analysis
Estrone triflate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols. Common reagents used in these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction Reactions: The carbonyl group at the 17-position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The hydroxyl group at the 3-position can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Scientific Research Applications
Estrone triflate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds and as a reagent in organic synthesis.
Biology: It is used in studies related to estrogen receptor binding and hormone activity.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Estrone triflate involves its interaction with estrogen receptors. The compound binds to the estrogen receptor, leading to a conformational change that activates the receptor. This activation results in the transcription of estrogen-responsive genes, which regulate various physiological processes such as cell growth, differentiation, and reproduction .
Comparison with Similar Compounds
Estrone triflate can be compared with other similar compounds such as:
Estrone: The parent compound, which lacks the trifluoromethanesulfonate group.
Estradiol: A more potent estrogen with two hydroxyl groups at the 3 and 17 positions.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, which has an ethinyl group at the 17 position
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3O4S/c1-18-9-8-14-13-5-3-12(26-27(24,25)19(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)23/h3,5,10,14-16H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMJOXGHOQFVEM-CBZIJGRNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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